![molecular formula C17H14Cl2N4O2 B2393802 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1070961-95-3](/img/structure/B2393802.png)
1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves the following steps:
Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-dichlorophenyl group: This step usually involves a substitution reaction where the 3,5-dichlorophenyl group is introduced onto the urea moiety.
Final assembly: The final step involves coupling the pyrido[1,2-a]pyrimidin-4-one core with the 3,5-dichlorophenyl group under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as amines or ethers.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties.
作用機序
The mechanism of action of 1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the compound’s structure.
類似化合物との比較
Similar Compounds
1-(3,5-dichlorophenyl)-3-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea: Lacks the 2,9-dimethyl groups.
1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is unique due to the presence of both the 3,5-dichlorophenyl and 2,9-dimethyl groups, which may confer specific chemical and biological properties not found in similar compounds.
特性
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-9-4-3-5-23-15(9)20-10(2)14(16(23)24)22-17(25)21-13-7-11(18)6-12(19)8-13/h3-8H,1-2H3,(H2,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWWXAYMCYLMOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
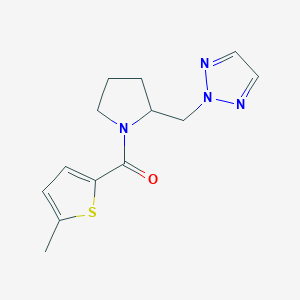
![N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B2393723.png)
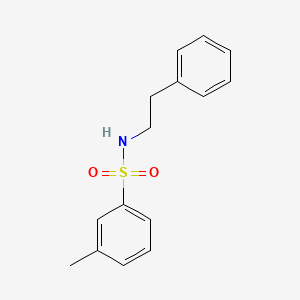
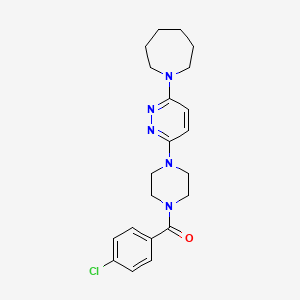
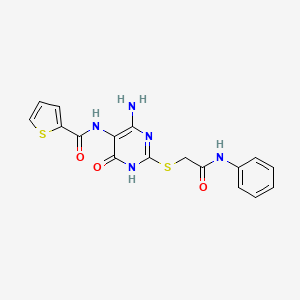
![N'-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-2-thiophenecarbohydrazide](/img/structure/B2393729.png)
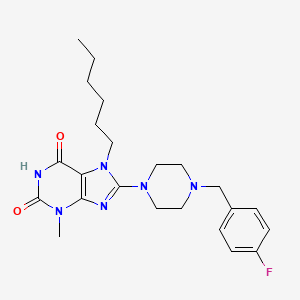
![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2393731.png)
![3-Chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B2393733.png)
![2,5-dichloro-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2393735.png)
![1-Methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine](/img/structure/B2393738.png)
![2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide](/img/structure/B2393739.png)
![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2393740.png)
![1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B2393741.png)
